
1-Chloro-3-(3-methylbutoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3-methylbutoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom and a 3-methylbutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-methylbutoxy)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with 3-methylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the opening of the epoxide ring, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(3-methylbutoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
Applications De Recherche Scientifique
1-Chloro-3-(3-methylbutoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(3-methylbutoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-methoxy-2-propanol
- 1-(2-butoxypropoxy)propan-2-ol
- 2-Propanol, 1-chloro-3-methoxy-
Uniqueness
1-Chloro-3-(3-methylbutoxy)propan-2-ol is unique due to the presence of the 3-methylbutoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
70602-91-4 |
|---|---|
Formule moléculaire |
C8H17ClO2 |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
1-chloro-3-(3-methylbutoxy)propan-2-ol |
InChI |
InChI=1S/C8H17ClO2/c1-7(2)3-4-11-6-8(10)5-9/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
IMAFVPGHNXZBNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


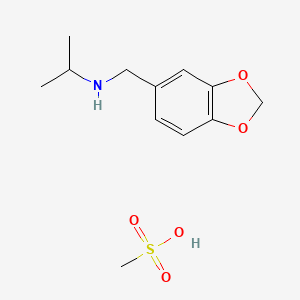
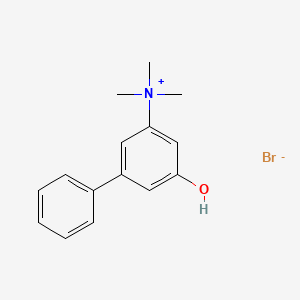
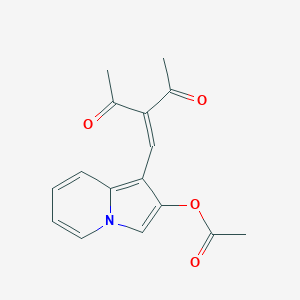
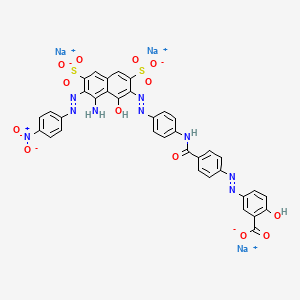
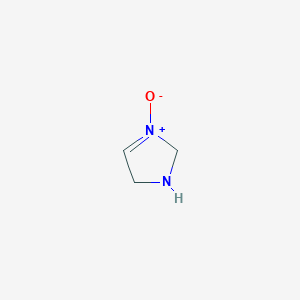
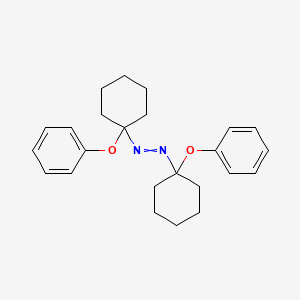

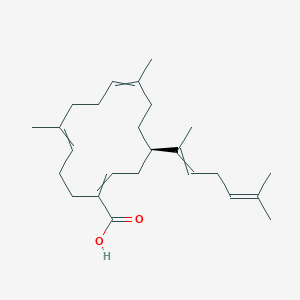

![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
